N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-5,7-8,10H,6,9,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVPFUADBRRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities. These include interactions with various cancer cell lines, suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it’s plausible that the compound may affect pathways related to cell cycle regulation and apoptosis
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in certain cancer cells. This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation.
Biological Activity
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a phenylpropanamide group. This unique combination may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 336.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| CAS Registry Number | Not available |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial membrane potential and activate apoptotic pathways .
Case Study: Cytotoxicity Assays
In vitro studies conducted on various cancer cell lines (e.g., M-HeLa and MCF-7) demonstrated that certain oxadiazole derivatives had IC50 values significantly lower than standard chemotherapy agents, indicating potent cytotoxic effects. The lead compounds were noted to be 40 times more active than traditional agents against M-HeLa cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds with similar structural motifs have shown selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, they exhibited minimal activity against gram-negative bacteria and fungi .
Anti-inflammatory Activity
Emerging research suggests that derivatives of this compound may possess anti-inflammatory properties. In vivo models have indicated that these compounds can reduce inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycle Variations: The target compound uses a 1,3,4-oxadiazole core, whereas analogs like D14 and ASN90 employ thiadiazoles or thiazoles. Oxadiazoles are known for superior metabolic stability compared to thiadiazoles, which may influence pharmacokinetics . Compounds with dienamide backbones (e.g., 5a, D14) exhibit lower structural rigidity but higher synthetic yields (e.g., 85.7% for 5a vs. 13.7% for D14) .
Phenylpropanamide chains (target compound, ) improve solubility compared to bulkier substituents like cyclopropane-carboxamide (Compound 50) .
Synthetic Accessibility: High-yield syntheses (>80%) are achievable for triazole-linked dienamides (5a) but challenging for thiazole derivatives (D14: 13.7%) due to complex coupling steps .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties:
- Benzodioxole-containing compounds generally exhibit logP values >2.5, suggesting moderate-to-high lipophilicity. This aligns with the target compound’s predicted profile.
- Melting points vary widely: Rigid dienamides (e.g., 5a : 230°C) melt higher than flexible propanamides (e.g., D14 : 208°C), indicating stronger crystal packing in the former .
Bioactivity Insights:
- ASN90 demonstrates potent O-GlcNAcase inhibition (IC₅₀ < 50 nM), highlighting the benzodioxole-thiadiazole scaffold’s relevance in neurodegenerative disease therapy .
Preparation Methods
Synthetic Routes Overview
The synthesis of this compound typically follows a two-stage approach:
- Formation of the 1,3,4-oxadiazole ring from a benzo[d]dioxol-5-yl precursor.
- Amide coupling between the oxadiazole amine and 3-phenylpropanoic acid derivatives.
Key challenges include ensuring regioselectivity during oxadiazole formation and optimizing amide bond formation yields.
Detailed Stepwise Synthesis
Synthesis of 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine
The oxadiazole ring is synthesized via cyclization of benzo[d]dioxol-5-carbohydrazide with a carbonyl donor.
Method A: Cyclodehydration Using Phosphorus Oxychloride
Benzo[d]dioxol-5-carbohydrazide (1.0 equiv) is treated with trimethyl orthoacetate (1.2 equiv) in anhydrous dichloromethane under reflux for 12 hours. Phosphorus oxychloride (2.0 equiv) is added dropwise to facilitate cyclodehydration, yielding the oxadiazole intermediate.
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 40–45°C
- Yield: 68–72%
Method B: Microwave-Assisted Synthesis
A mixture of benzo[d]dioxol-5-carbohydrazide and cyanogen bromide (1.5 equiv) in ethanol is irradiated under microwave conditions (150°C, 300 W) for 20 minutes. This method reduces reaction time but requires careful temperature control to prevent decomposition.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 150°C (microwave)
- Yield: 65–70%
Amide Coupling with 3-Phenylpropanoic Acid
The oxadiazole amine is coupled with 3-phenylpropanoic acid using carbodiimide-based activating agents.
Method C: EDCl/HOBt-Mediated Coupling
3-Phenylpropanoic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF). The oxadiazole amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
Reaction Conditions :
- Solvent: DMF
- Temperature: 25°C
- Yield: 75–80%
Method D: Mixed Anhydride Method
3-Phenylpropanoic acid is converted to its mixed anhydride using isobutyl chloroformate (1.3 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF). The oxadiazole amine is then added, and the mixture is stirred at 0–5°C for 6 hours.
Reaction Conditions :
- Solvent: THF
- Temperature: 0–5°C
- Yield: 70–74%
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Table 1: Comparative Analysis of Oxadiazole Formation Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | CH₂Cl₂ | 40–45 | 68–72 | 95 |
| B | Ethanol | 150 (microwave) | 65–70 | 90 |
Table 2: Amide Coupling Efficiency
| Method | Activating Agent | Solvent | Yield (%) |
|---|---|---|---|
| C | EDCl/HOBt | DMF | 75–80 |
| D | Mixed Anhydride | THF | 70–74 |
Microwave-assisted synthesis (Method B) offers faster cyclization but lower purity, whereas EDCl/HOBt coupling (Method C) provides superior yields for amide formation.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 6.90 (s, 1H, dioxol-H), 6.85 (d, J = 8.0 Hz, 1H, dioxol-H), 3.20 (t, J = 7.2 Hz, 2H, CH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂).
- ¹³C NMR : 167.5 (C=O), 148.2 (oxadiazole-C), 135.4–126.1 (Ar-C).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Limitations
Q & A
Basic: How can synthetic routes for this compound be optimized for higher yields and purity?
Answer:
Optimization involves systematic adjustment of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in oxadiazole ring formation .
- Base choice : Sodium hydride (NaH) or triethylamine (Et₃N) facilitates deprotonation and intermediate stabilization .
- Temperature control : Stepwise heating (e.g., 60–80°C for oxadiazole cyclization) minimizes side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) improves purity .
Basic: What analytical methods are critical for confirming the compound’s structure?
Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzo[d][1,3]dioxol protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ in the propanamide moiety) .
Basic: How are preliminary biological activities (e.g., anticancer) screened for this compound?
Answer:
Standard assays include:
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorogenic assays for targets like topoisomerase II or cyclooxygenase-2 (COX-2) .
Advanced: What mechanistic insights exist for key reactions in its synthesis?
Answer:
Mechanistic studies focus on:
- Oxadiazole formation : Cyclocondensation of acyl hydrazides with carboxylic acids proceeds via nucleophilic attack and dehydration, monitored by TLC .
- Amide coupling : EDCI/HOBt-mediated activation of carboxyl groups reduces racemization .
- Computational modeling : DFT calculations predict transition-state energies for cyclization steps .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
SAR strategies involve:
- Functional group variation : Substituting the phenylpropanamide chain with electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets .
- Heterocycle replacement : Replacing oxadiazole with thiadiazole alters π-π stacking interactions with biological targets .
- Docking studies : AutoDock/Vina simulations predict interactions with COX-2 or tubulin active sites .
Advanced: How should conflicting data on biological potency be resolved?
Answer:
Address discrepancies via:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
- Comparative controls : Benchmark against known inhibitors (e.g., doxorubicin for cytotoxicity) .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
Answer:
Key considerations include:
- Solvent volume reduction : Switch from DMF to recyclable solvents (e.g., PEG-400) for greener chemistry .
- Catalyst efficiency : Optimize Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation during continuous flow synthesis .
Advanced: How is metabolic stability assessed to improve pharmacokinetic profiles?
Answer:
Methods include:
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates .
- CYP450 inhibition : Fluorogenic substrates identify interactions with CYP3A4/2D6 isoforms .
- Plasma stability : HPLC quantifies compound degradation in plasma over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
